Regioisomeric Scaffold Identity Determines PARP-1 Inhibitory Potential: Pyrido[3,4-d] vs. Pyrido[4,3-c] Evidence
The pyrido[3,4-d] regioisomer—the exact core of this compound—has been validated as the active scaffold in a series of potent PARP-1 inhibitors. In the seminal SAR study by Zhu et al., the unsubstituted tetrahydropyrido[3,4-d]pyridazinone scaffold served as the foundation for compounds achieving Ki < 1 nM against PARP-1 and EC50 of 1 nM in a C41 whole-cell assay [1]. By contrast, the isomeric pyrido[4,3-c]pyridazinone scaffold (represented by ChemComp-ZQJ) has been crystallographically characterized only as a weak fragment hit against the SARS-CoV-2 NendoU endoribonuclease, with no reported PARP-1 activity [2]. This regioisomeric divergence means that the 2-methyl-[3,4-d] compound provides a direct entry point into the PARP-1 inhibitor pharmacophore, whereas the [4,3-c] analog does not.
| Evidence Dimension | Regioisomeric scaffold identity vs. target engagement (PARP-1) |
|---|---|
| Target Compound Data | Pyrido[3,4-d]pyridazinone core: Ki < 1 nM (PARP-1), EC50 1 nM (C41 whole cell) for optimized derivatives built on this scaffold [1] |
| Comparator Or Baseline | Pyrido[4,3-c]pyridazinone analog (ChemComp-ZQJ): no PARP-1 activity reported; characterized only as SARS-CoV-2 NendoU fragment hit [2] |
| Quantified Difference | Qualitative: PARP-1 inhibitor pharmacophore present vs. absent |
| Conditions | PARP-1 enzyme inhibition assay; C41 whole-cell assay [1]; X-ray crystallography fragment screening against SARS-CoV-2 NendoU (PDB: 5SAH) [2] |
Why This Matters
A procurement decision that selects the [4,3-c] isomer instead of the [3,4-d] isomer eliminates access to the validated PARP-1 inhibitor pharmacophore, potentially wasting months of synthetic effort.
- [1] Zhu, G.-D.; Gong, J.; Gandhi, V. B.; et al. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorg. Med. Chem. 2012, 20 (15), 4635–4645. View Source
- [2] PDB Chemical Component ZQJ: 2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. PDB entry 5SAH, PanDDA analysis group deposition—Crystal Structure of SARS-CoV-2 NendoU in complex with EN300-100112. View Source
